molecular formula C22H36N2O4 B1667540 2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate CAS No. 105919-73-1

2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate

Cat. No. B1667540
M. Wt: 392.5 g/mol
InChI Key: VVNITDZDOPJHAV-UHFFFAOYSA-N
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Description

BK 129 is a local anesthetic which possesses relaxant properties. It appears to inhibit Ca2+ entry into the smooth muscle cell and Ca2+ release from sarcoplasmic reticulum.

Scientific Research Applications

Antimitotic Agents

The compound, related to the class of hexahydro-1H-azepin-1-yl derivatives, has shown potential in antimitotic activities. For instance, the S- and R-isomers of certain hexahydro-1H-azepin-1-yl derivatives were active in biological systems, with the S-isomer demonstrating higher potency. This highlights the significance of stereochemistry in biological activity and potential applications in cancer research and treatment (Temple & Rener, 1992).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including those with a hexahydro-1H-azepin structure, has been a subject of extensive research. For example, the study on the preparation of polyfluoroazepines outlines the chemical pathways to create various azepine derivatives, which could be relevant in synthesizing compounds with the hexahydro-1H-azepin-1-yl group (Barlow et al., 1982).

Improved Preparation Methods

Research on improved synthesis methods for compounds containing the hexahydro-1H-azepin-1-yl group has been conducted. For instance, an efficient method for preparing hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one demonstrates advancements in synthesizing related compounds, potentially including 2-(hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl derivatives (Lan-xiang, 2009).

Blood Platelet Aggregation Inhibition

Research has identified certain hexahydro-1H-azepin-1-yl derivatives as effective inhibitors of blood platelet aggregation. This suggests potential therapeutic applications in cardiovascular diseases or disorders related to abnormal platelet function (Grisar et al., 1976).

Chemical Reactions and Derivatives

Studies on the chemical reactions and synthesis of N-arylcarbamates with tetrazole fragments have been conducted. These include reactions involving hexahydro-1H-azepin-1-yl derivatives, providing insights into the versatility and potential applications of such compounds in chemical synthesis and pharmaceutical research (Velikorodov et al., 2014).

Ion Channel Blockage in Red Blood Cells

Studies on cetiedil analogues, which are related to hexahydro-1H-azepin-1-yl compounds, have revealed their role in blocking ion channels in red blood cells. This suggests potential applications in treating diseases related to ion transport dysfunction (Roxburgh et al., 2001).

properties

CAS RN

105919-73-1

Product Name

2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate

Molecular Formula

C22H36N2O4

Molecular Weight

392.5 g/mol

IUPAC Name

[1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate

InChI

InChI=1S/C22H36N2O4/c1-3-4-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-5-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25)

InChI Key

VVNITDZDOPJHAV-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-pentyloxycarbanilic acid 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester hydrochloride
BK 129
BK-129

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate
Reactant of Route 2
2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate
Reactant of Route 3
2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate
Reactant of Route 4
2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate
Reactant of Route 5
2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate
Reactant of Route 6
2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(pentyloxy)phenyl)carbamate

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